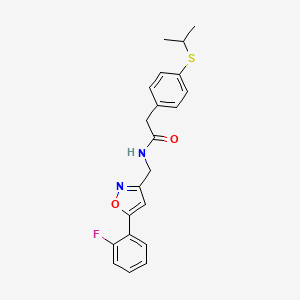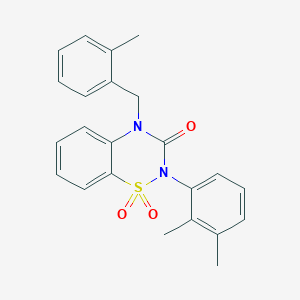![molecular formula C12H23N3O3S B2809819 N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}prop-2-enamide CAS No. 2094669-65-3](/img/structure/B2809819.png)
N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}prop-2-enamide, commonly known as CP-544326, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule antagonist of the chemokine receptor CXCR2, which plays a crucial role in inflammation and cancer progression.
Mecanismo De Acción
CP-544326 is a selective antagonist of the CXCR2 receptor, which is expressed on various cell types, including immune cells and cancer cells. CXCR2 plays a crucial role in the recruitment of immune cells to sites of inflammation and cancer progression. By blocking CXCR2, CP-544326 inhibits the recruitment of immune cells, leading to reduced inflammation and tumor growth.
Biochemical and Physiological Effects:
CP-544326 has been shown to have various biochemical and physiological effects. It inhibits the migration and invasion of cancer cells, reduces angiogenesis, and induces apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In addition, it has been shown to modulate the immune response by reducing the recruitment of neutrophils and macrophages to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-544326 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high selectivity and potency for the CXCR2 receptor, making it an ideal tool for studying the role of CXCR2 in various diseases. However, CP-544326 has some limitations, including its low solubility in water and its potential off-target effects on other chemokine receptors.
Direcciones Futuras
For research include clinical trials to evaluate the safety and efficacy of CP-544326 in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. In addition, further studies are needed to understand the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of CP-544326. Finally, the development of more potent and selective CXCR2 antagonists may lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of CP-544326 involves several steps, starting with the reaction of 2-(dimethylamino)ethylamine with cyclopentanone to form the intermediate compound, N-(cyclopentyl)-2-(dimethylamino)ethylketone. This intermediate is then reacted with methyl acrylate to form the final product, CP-544326. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
CP-544326 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. It has been shown to inhibit tumor growth and metastasis in preclinical models of breast, lung, and prostate cancer. CP-544326 also has anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis, colitis, and asthma. In addition, it has been studied for its potential use in the treatment of multiple sclerosis, a chronic autoimmune disease.
Propiedades
IUPAC Name |
N-[2-cyclopentyl-2-(dimethylsulfamoylamino)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3S/c1-4-12(16)13-9-11(10-7-5-6-8-10)14-19(17,18)15(2)3/h4,10-11,14H,1,5-9H2,2-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGGBMSLBIIFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC(CNC(=O)C=C)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2809736.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanesulfonamide](/img/structure/B2809738.png)
![2-bromo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2809741.png)

![N-(2,5-difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2809743.png)
![2-[2-(piperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2809746.png)
![3-Fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2809748.png)



![Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester](/img/structure/B2809753.png)
![3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride](/img/structure/B2809754.png)

